

The Anti-Influenza Potential of Dicafeoylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicafeoylquinic acid*

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Abstract

Dicafeoylquinic acid (DCQA), a naturally occurring phenolic compound, has emerged as a promising candidate for the development of novel anti-influenza therapeutics. This technical guide provides a comprehensive overview of the antiviral activity of various DCQA isomers against influenza viruses. It delves into the multifaceted mechanisms of action, including direct viral inhibition and modulation of host immune responses. This document summarizes key quantitative data, details essential experimental protocols for evaluating anti-influenza activity, and presents visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research in this area.

Introduction

Influenza viruses pose a significant global health threat, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality. The continuous evolution of viral strains, leading to resistance against existing antiviral drugs, necessitates the urgent development of new therapeutic agents with novel mechanisms of action.^{[1][2]} Natural products have historically been a rich source of antiviral compounds, and among them, **dicafeoylquinic acids** (DCQAs) have demonstrated notable anti-influenza activity.^{[3][4]}

DCQAs are esters of caffeic acid and quinic acid, with various isomers existing based on the positions of the caffeoyl groups on the quinic acid core. The most studied isomers for their anti-

influenza properties include 3,4-**dicafeoylquinic acid** (3,4-DCQA), 3,5-**dicafeoylquinic acid** (3,5-DCQA), 4,5-**dicafeoylquinic acid** (4,5-DCQA), and 3,4,5-tricafeoylquinic acid (3,4,5-TCQA). This guide will explore the antiviral activities and mechanisms of these key isomers.

Mechanisms of Antiviral Action

The anti-influenza activity of DCQA is not attributed to a single mechanism but rather a combination of direct antiviral effects and modulation of the host's immune response.

Inhibition of Viral Neuraminidase

Several studies have indicated that DCQA isomers can directly inhibit the activity of influenza virus neuraminidase (NA).[5] NA is a crucial surface glycoprotein that facilitates the release of progeny virions from infected cells, and its inhibition is a key strategy for current anti-influenza drugs like oseltamivir. Molecular docking studies have suggested that DCQAs can bind to the active site of neuraminidase, preventing its enzymatic function.[6][7] 3,4,5-TCQA, in particular, has been shown to interact with key amino acid residues in the NA binding groove.[5]

Host-Directed Mechanisms

Beyond direct viral targeting, DCQAs exert significant effects on the host's cellular machinery to combat viral infection.

3,4-**Dicafeoylquinic acid** has been shown to possess a unique anti-influenza mechanism by enhancing the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[1][2] TRAIL is a cytokine that can induce apoptosis (programmed cell death) in virus-infected cells, thereby limiting viral replication and spread.[8] In vivo studies in mice infected with influenza A virus demonstrated that oral administration of 3,4-DCQA significantly increased TRAIL mRNA levels in the lungs, leading to enhanced viral clearance and increased survival rates.[1][2]

3,4,5-tricafeoylquinic acid has been found to attenuate the inflammation induced by influenza A virus infection by modulating the Toll-like receptor 3 (TLR3) and Toll-like receptor 7 (TLR7) signaling pathways.[5][9] TLRs are key components of the innate immune system that recognize viral components, such as viral RNA, and trigger an inflammatory response. While this response is crucial for controlling the virus, an excessive inflammatory cascade can lead to severe lung damage. 3,4,5-TCQA appears to downregulate the excessive immune response in

infected cells, reducing the production of pro-inflammatory cytokines and thus mitigating immunopathology.[9]

Quantitative Data on Antiviral Activity and Cytotoxicity

The following tables summarize the reported 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) values for various DCQA isomers against different influenza virus strains and cell lines.

Compound	Virus Strain	Assay	EC ₅₀ (μM)	Cell Line	Reference
3,4-Dicaffeoylquinic acid	Influenza A/WSN/33 (H1N1)	Cell Viability	81.1 ± 2.9	MDCK	[4]
3,5-Dicaffeoylquinic acid	Influenza A/WSN/33 (H1N1)	Cell Viability	207.8	MDCK	[4]
4,5-Dicaffeoylquinic acid	Influenza A/WSN/33 (H1N1)	Cell Viability	280.6	MDCK	[4]
3,4,5-Tricaffeoylquinic acid	Influenza A/WSN/33 (H1N1)	Cell Viability	114.6	MDCK	[4]
3,4-Dicaffeoylquinic acid	Influenza A/HK/7/87 (H3N2)	Plaque Reduction	Not Reported	MDCK	[10]
3,5-Dicaffeoylquinic acid	Respiratory Syncytial Virus (RSV)	Plaque Reduction	1.16	HEp-2	[11]
3,4-Dicaffeoylquinic acid	Respiratory Syncytial Virus (RSV)	Plaque Reduction	2.33	HEp-2	[11]

Compound	Target	Assay	IC ₅₀ (μM)	Reference
3,4,5-Tricaffeoylquinic acid	Influenza Neuraminidase	Neuraminidase Inhibition	Not Reported	[5]

Compound	Cell Line	CC ₅₀ (μM)	Reference
3,4-Dicaffeoylquinic acid	RD	>400	[12]
3,5-Dicaffeoylquinic acid	HEp-2	>1000	[11]
3,4-Dicaffeoylquinic acid	HEp-2	>1000	[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the anti-influenza activity of **dicaffeoylquinic acid**.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)

- Agarose or Avicel RC-591
- TPCK-treated trypsin
- Crystal Violet staining solution (1% w/v crystal violet in 20% ethanol)
- **Dicaffeoylquinic acid** (DCQA) stock solution
- Influenza virus stock

Procedure:

- **Cell Seeding:** Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer (approximately 90-100% confluency) overnight at 37°C with 5% CO₂.
- **Virus Dilution:** Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.
- **Infection:** Wash the MDCK cell monolayer with PBS. Inoculate the cells with 100-200 µL of the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.
- **Compound Treatment:** During or after viral adsorption, remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing a low concentration of agarose or Avicel, TPCK-treated trypsin, and the desired concentrations of DCQA.
- **Incubation:** Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until visible plaques are formed.
- **Fixation and Staining:** Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
- **Plaque Counting:** Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC₅₀ value is determined from the dose-response curve.

Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

- Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid - MUNANA)
- Assay buffer (e.g., MES buffer with CaCl_2)
- Stop solution (e.g., ethanol/NaOH solution)
- Recombinant influenza neuraminidase or purified virus
- DCQA stock solution
- 96-well black microplates
- Fluorometer

Procedure:

- **Compound Preparation:** Prepare serial dilutions of DCQA in the assay buffer.
- **Enzyme and Compound Incubation:** In a 96-well black plate, add the diluted DCQA solutions and the neuraminidase enzyme. Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
- **Substrate Addition:** Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
- **Incubation:** Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- **Stopping the Reaction:** Add the stop solution to each well to terminate the reaction.
- **Fluorescence Measurement:** Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).

- **Data Analysis:** Calculate the percentage of neuraminidase inhibition for each DCQA concentration compared to the control (no inhibitor). The IC_{50} value is determined from the dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify specific viral or host proteins in infected cell lysates.

Materials:

- Infected and uninfected cell lysates
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against influenza NP, M1, or host signaling proteins)
- Horseradish peroxidase (HRP)-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Sample Preparation:** Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
- **SDS-PAGE:** Separate the proteins by size by running the lysates on an SDS-PAGE gel.

- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify viral RNA levels in infected cells or tissues.

Materials:

- RNA extraction kit
- Reverse transcriptase
- qPCR master mix (containing Taq polymerase and SYBR Green or a fluorescent probe)
- Primers and probe specific for a conserved influenza gene (e.g., M gene)
- RT-qPCR instrument

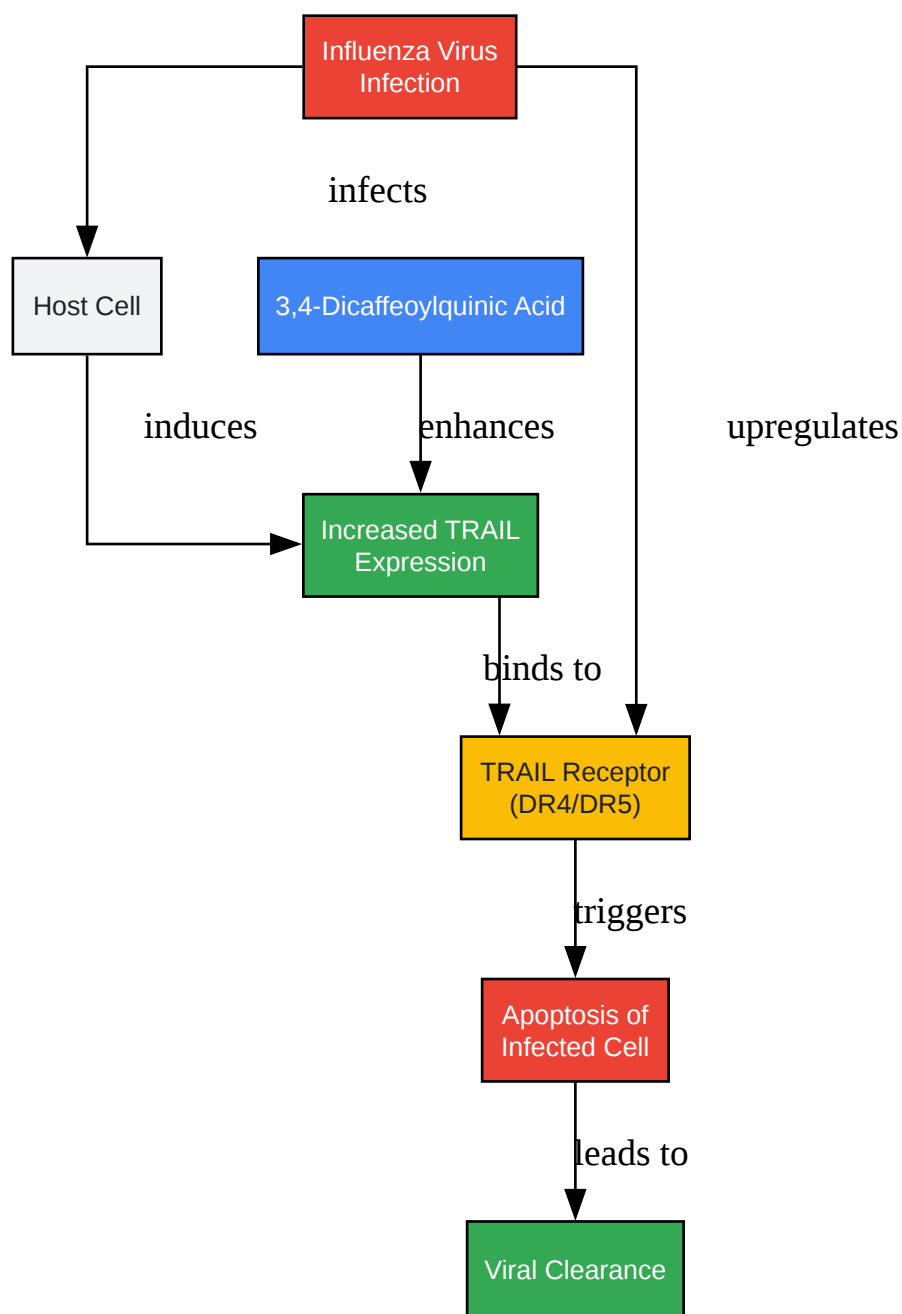
Procedure:

- **RNA Extraction:** Extract total RNA from infected cells or tissues using a commercial kit.
- **Reverse Transcription:** Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and a specific or random primer.

- qPCR: Perform qPCR using the synthesized cDNA, a specific primer pair for the target influenza gene, and a qPCR master mix.
- Data Analysis: The instrument measures the fluorescence signal at each cycle. The cycle threshold (Ct) value is inversely proportional to the amount of target RNA in the sample. A standard curve can be generated using known quantities of viral RNA to determine the absolute copy number.

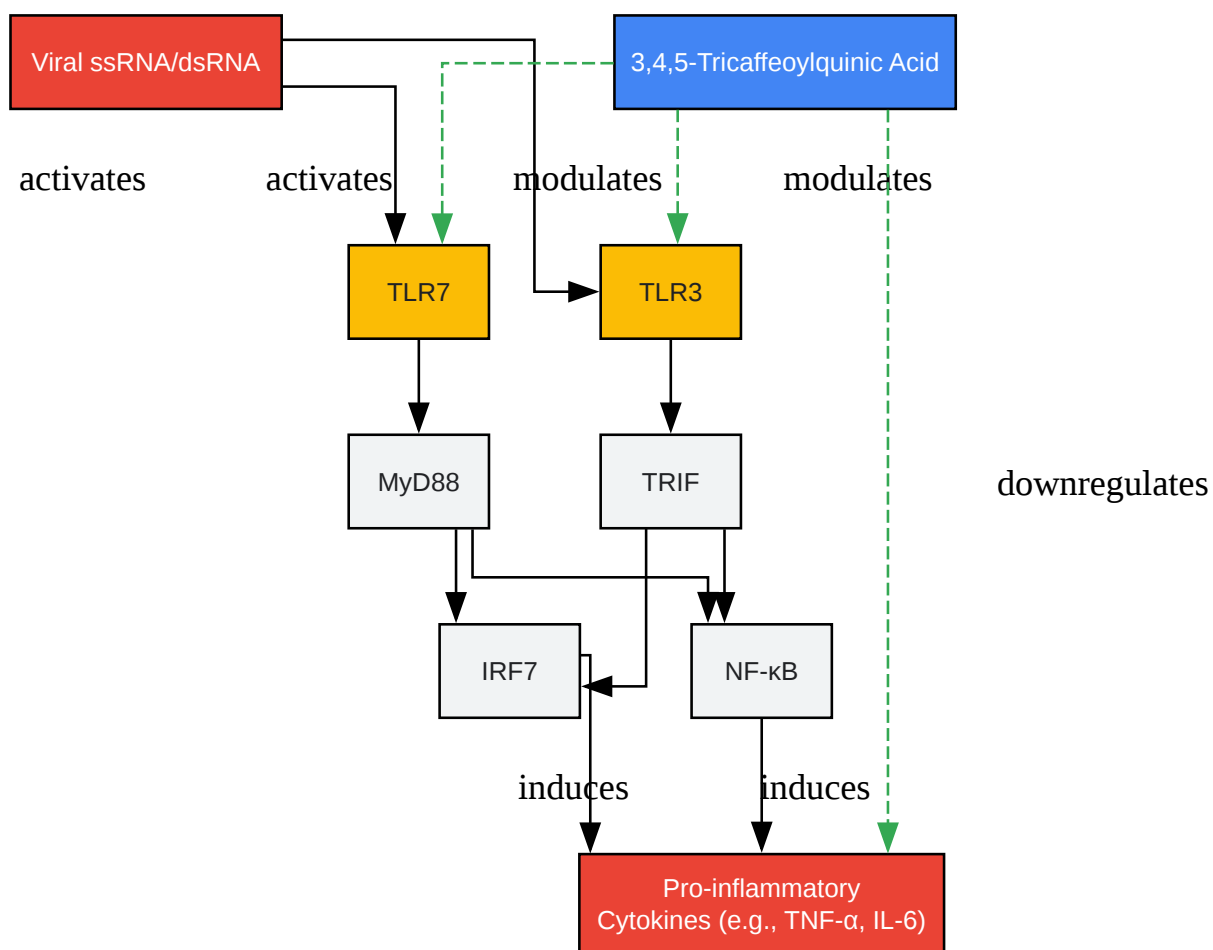
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).



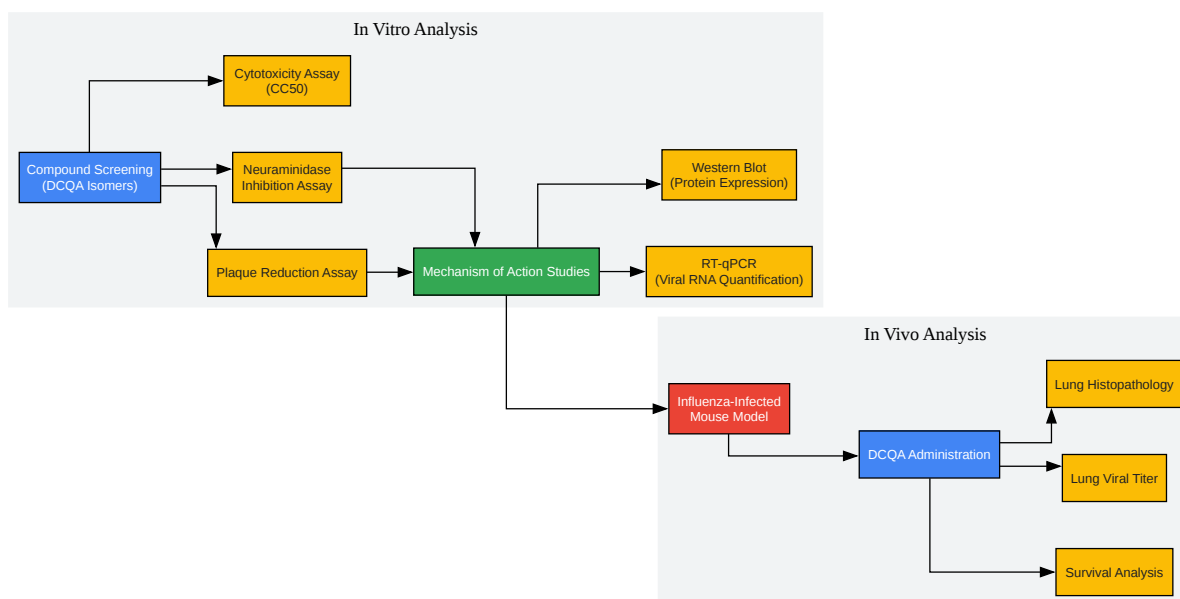
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Caption: TRAIL-Mediated Viral Clearance Enhanced by 3,4-Dicaffeoylquinic Acid.



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Caption: Modulation of TLR3/7 Signaling by 3,4,5-Tricaffeoylquinic Acid.



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Caption: General Experimental Workflow for Evaluating DCQA Anti-Influenza Activity.

Conclusion

Dicaffeoylquinic acid and its isomers represent a promising class of natural compounds with potent and multifaceted anti-influenza activity. Their ability to not only directly inhibit viral components like neuraminidase but also to modulate host immune responses, such as enhancing TRAIL-mediated clearance and tempering excessive inflammation via TLR

signaling, makes them attractive candidates for further drug development. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to build upon, fostering further investigation into the therapeutic potential of DCQAs against influenza and other viral respiratory infections. Future research should focus on comprehensive structure-activity relationship studies, optimization of lead compounds, and further elucidation of their in vivo efficacy and safety profiles.

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- To cite this document: BenchChem. [The Anti-Influenza Potential of Dicaffeoylquinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575637#antiviral-activity-of-dicaffeoylquinic-acid-against-influenza]

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